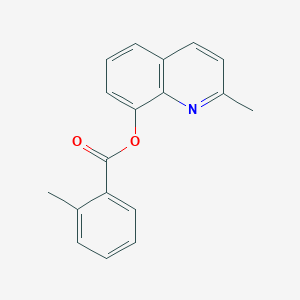

2-Methyl-8-quinolinyl 2-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3g/mol |

IUPAC Name |

(2-methylquinolin-8-yl) 2-methylbenzoate |

InChI |

InChI=1S/C18H15NO2/c1-12-6-3-4-8-15(12)18(20)21-16-9-5-7-14-11-10-13(2)19-17(14)16/h3-11H,1-2H3 |

InChI Key |

ZTKTWPSRZBPJFE-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3C)C=C1 |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3C)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Considerations for 2 Methyl 8 Quinolinyl 2 Methylbenzoate

Precursor Synthesis Strategies for the 2-Methyl-8-hydroxyquinoline Moiety

The synthesis of the 2-methyl-8-hydroxyquinoline core is achieved through various methods that construct the quinoline (B57606) ring system, often starting from simple aromatic amines and phenols.

Cyclization and Functionalization Approaches for Quinoline Ring Formation

The formation of the quinoline ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, can be accomplished through several named reactions. These methods typically involve the reaction of an aromatic amine with a three-carbon unit that forms the pyridine portion of the molecule.

Key historical and widely used methods include:

Skraup Synthesis : This reaction produces quinoline by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com The reaction is known to be vigorous, but can be moderated. wikipedia.org

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.comnih.gov This approach is a common route toward substituted quinolines. nih.gov

Combes Synthesis : This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The mechanism begins with the formation of a Schiff base intermediate, which is then cyclized using a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. wikipedia.orgyoutube.com

Friedländer Synthesis : This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of a base catalyst to form a substituted quinoline. pharmaguideline.comscispace.com

These foundational reactions provide versatile pathways to a wide array of substituted quinolines by varying the starting aniline and the carbonyl-containing reactant.

| Synthesis Method | Key Reactants | General Product | Catalyst/Conditions |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted) | H₂SO₄, Heat wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid (Brønsted or Lewis) wikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid (H₂SO₄ or PPA) wikipedia.org |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | 2,3-Disubstituted Quinolines | Base (e.g., NaOH) pharmaguideline.com |

Derivatization Pathways from Substituted Phenols and Anilines

The synthesis of specifically substituted quinolines, such as those with a hydroxyl group at the 8-position, relies on the use of appropriately substituted precursors. To obtain 8-hydroxyquinoline (B1678124) and its derivatives, the most common starting material is 2-aminophenol (B121084) (o-aminophenol). researchgate.netgoogle.comgoogle.com

In methods like the Skraup or Doebner-von Miller synthesis, the substituent on the starting aniline dictates the substitution pattern on the benzene portion of the resulting quinoline ring. When 2-aminophenol is used, the amino group participates in the initial conjugate addition and cyclization, while the hydroxyl group remains at what will become the 8-position of the quinoline ring system. researchgate.net

Specific Routes to 2-Methyl-8-hydroxyquinoline and its Analogues

The synthesis of the specific target precursor, 2-methyl-8-hydroxyquinoline, is most effectively achieved using the Doebner-von Miller reaction. This approach combines the appropriately substituted aniline, 2-aminophenol, with a carbonyl compound that will form the pyridine ring and provide the methyl group at the 2-position.

The typical reactant for this purpose is crotonaldehyde (B89634) (an α,β-unsaturated aldehyde). google.com The reaction involves heating 2-aminophenol and crotonaldehyde in the presence of an acid. rsc.org An oxidant is also required for the final aromatization step to form the quinoline ring. google.com In some procedures, o-nitrophenol is used as the oxidant, which is concurrently reduced to 2-aminophenol, thereby acting as both an oxidant and a source of the starting amine. google.com

| Reactants | Catalyst/Oxidant | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| o-Aminophenol, Crotonaldehyde | o-Nitrophenol (oxidant) | Reaction at 90-100 °C for 5 h | 136% (based on initial o-aminophenol) | researchgate.net |

| o-Chloroaniline, Crotonaldehyde | Phosphotungstic acid on silica | Microwave irradiation for 10-15 min | 86% | google.com |

| 2-Aminophenol, Acrolein | HCl (6 N aq.) | Reflux for 2 h | Not specified | rsc.org |

Analogues of 2-methyl-8-hydroxyquinoline can be prepared by derivatizing the core structure. For example, the hydroxyl group can be alkylated, nih.gov and the quinoline ring can undergo reactions like chloromethylation or chlorination. nih.govmdpi.com

Precursor Synthesis Strategies for the 2-Methylbenzoic Acid Moiety

The second precursor, 2-methylbenzoic acid (o-toluic acid), is an aromatic carboxylic acid. Its synthesis is typically achieved through the oxidation of the corresponding substituted toluene.

Alkylation and Oxidation Pathways for Substituted Benzoic Acids

The most direct and common industrial method for preparing 2-methylbenzoic acid is the oxidation of o-xylene (B151617). wikipedia.org This process involves the selective oxidation of one of the two methyl groups on the o-xylene ring to a carboxylic acid group. Various oxidizing agents can be employed for this transformation. A well-established method uses nitric acid to carry out the oxidation. wikipedia.org

Alternative pathways can involve the co-metabolic transformation of o-xylene by denitrifying bacterial cultures, which oxidize the methyl group to o-methyl benzaldehyde (B42025) and subsequently to 2-methylbenzoic acid. nih.gov The oxidation of o-xylene can also lead to by-products such as phthalic anhydride (B1165640), maleic anhydride, and carbon dioxide, depending on the reaction conditions and catalyst used. core.ac.uk

Approaches to Methyl 2-Methylbenzoate (B1238997) and Related Esters

While the carboxylic acid is the direct precursor for the final esterification, the synthesis of related esters like methyl 2-methylbenzoate is a common laboratory and industrial process. Methyl 2-methylbenzoate is prepared via the Fischer esterification of 2-methylbenzoic acid with methanol (B129727). youtube.com This reaction is an acid-catalyzed condensation. wikipedia.orguomustansiriyah.edu.iq

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. uomustansiriyah.edu.iq This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. uomustansiriyah.edu.iq Following a proton transfer and the elimination of a water molecule, the ester is formed. uomustansiriyah.edu.iq The reaction is reversible, and to drive it towards the product, an excess of methanol is often used. uomustansiriyah.edu.iq Solid acid catalysts, such as titanium zirconium solid acids, have also been developed as recoverable and environmentally friendlier alternatives to mineral acids. mdpi.com

Esterification Reactions and Optimization for 2-Methyl-8-quinolinyl 2-methylbenzoate Formation

The esterification reaction to form this compound involves the condensation of the hydroxyl group of 2-methyl-8-quinolinol with the carboxylic acid group of 2-methylbenzoic acid.

Direct Esterification Techniques with Carboxylic Acids and Alcohols

Direct esterification, most notably the Fischer-Speier esterification, represents a classic approach to forming esters. organic-chemistry.orgbyjus.commasterorganicchemistry.com This method typically involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus. byjus.commasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The alcohol then performs a nucleophilic attack on this activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product. byjus.comlibretexts.org

For the synthesis of this compound, this would involve reacting 2-methyl-8-quinolinol with 2-methylbenzoic acid in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions.

Interactive Table: Hypothetical Reaction Parameters for Direct Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| 2-methyl-8-quinolinol | 2-methylbenzoic acid | H₂SO₄ | Toluene | 110-120 | 12-24 | Moderate |

| 2-methyl-8-quinolinol | 2-methylbenzoic acid | p-TsOH | Xylene | 130-140 | 8-16 | Moderate to Good |

Coupling Agent-Mediated Esterification Methods

To overcome the often harsh conditions of direct esterification, coupling agent-mediated methods are widely employed, especially for substrates that are sensitive to high temperatures or strong acids. The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govorganic-chemistry.org This method is known for its mild reaction conditions, often proceeding at room temperature, and its ability to esterify sterically hindered alcohols and phenols. organic-chemistry.orgrsc.org

The mechanism of the Steglich esterification involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol (2-methyl-8-quinolinol) to form the desired ester and the urea (B33335) byproduct (dicyclohexylurea or a water-soluble urea derivative in the case of EDC). organic-chemistry.orgnih.gov The use of uronium-based coupling agents like TBTU and HATU represents a further advancement in this area, often leading to faster reactions and high yields. luxembourg-bio.compeptide.comsigmaaldrich.com

Another powerful method for the synthesis of esters from sterically demanding substrates is the Yamaguchi esterification. This reaction involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.orgfrontiersin.orgjk-sci.com

Interactive Table: Representative Conditions for Coupling Agent-Mediated Esterification

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst/Base | Solvent | Temperature (°C) | Expected Yield |

| 2-methyl-8-quinolinol | 2-methylbenzoic acid | DCC | DMAP (cat.) | Dichloromethane | 25 | High |

| 2-methyl-8-quinolinol | 2-methylbenzoic acid | EDC | DMAP (cat.) | Dichloromethane | 25 | High |

| 2-methyl-8-quinolinol | 2-methylbenzoic acid | HATU | DIPEA | Acetonitrile | 25 | Very High |

| 2-methyl-8-quinolinol | 2-methylbenzoic acid | Yamaguchi Reagent | DMAP (stoich.) | Toluene | 25 | High |

Catalyst Influence on Reaction Efficiency and Selectivity

Catalysts play a crucial role in esterification reactions, significantly influencing both the rate and the outcome of the reaction.

In direct esterification methods like the Fischer-Speier reaction, the Brønsted or Lewis acid catalyst is essential for activating the carboxylic acid towards nucleophilic attack by the alcohol. organic-chemistry.orgmdpi.com The strength and concentration of the acid catalyst can affect the reaction rate, but can also lead to side reactions, especially with sensitive substrates. The choice of catalyst can be critical; for instance, solid acid catalysts are being explored for easier separation and recycling. mdpi.com

In coupling agent-mediated esterifications , the influence of the catalyst is equally profound. In the Steglich esterification, DMAP is a highly effective acylation catalyst. organic-chemistry.orgorganic-chemistry.org Its nucleophilicity allows it to form a highly reactive intermediate, which accelerates the reaction and suppresses the formation of N-acylurea byproducts that can arise from the rearrangement of the O-acylisourea intermediate. organic-chemistry.org The efficiency of modern uronium or phosphonium-based coupling reagents like HATU, PyBOP, and COMU is attributed to the formation of even more reactive activated esters. luxembourg-bio.comsigmaaldrich.com

The Yamaguchi esterification relies on the stoichiometric use of DMAP to facilitate the reaction of the mixed anhydride with the alcohol. DMAP acts as an acyl-transfer agent, reacting regioselectively at the less sterically hindered carbonyl group of the mixed anhydride, leading to a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol. organic-chemistry.orgfrontiersin.org

The choice of catalyst can also impart selectivity. For instance, in molecules with multiple hydroxyl groups, specific catalysts might favor the esterification of one over another based on steric or electronic factors. While not directly applicable to the monofunctional 2-methyl-8-quinolinol, this principle is vital in more complex syntheses.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 8 Quinolinyl 2 Methylbenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift and Spin-Spin Coupling Pattern Interpretation

The ¹H NMR spectrum of 2-Methyl-8-quinolinyl 2-methylbenzoate (B1238997) is predicted to exhibit distinct signals corresponding to the protons of the 2-methylquinoline and 2-methylbenzoate fragments. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Quinoline (B57606) Moiety:

Aromatic Protons: The protons on the quinoline ring (H3, H4, H5, H6, H7) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the ester linkage. Protons adjacent to the nitrogen (like H3) or those influenced by the anisotropic effect of the ester group may show downfield shifts.

Methyl Protons: The methyl group at the C2 position of the quinoline ring (2-CH₃) would likely appear as a singlet in the upfield region, around δ 2.6-2.8 ppm.

Benzoate (B1203000) Moiety:

Aromatic Protons: The four protons on the 2-methylbenzoate ring are expected in the aromatic region. The proton ortho to the carbonyl group (H6') is likely to be the most deshielded, appearing around δ 8.0 ppm. The other protons (H3', H4', H5') would resonate between δ 7.2 and 7.6 ppm.

Methyl Protons: The methyl group on the benzoate ring (2'-CH₃) is anticipated to be a singlet at approximately δ 2.6 ppm. rsc.org

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. For instance, the protons on the quinoline and benzoate rings will exhibit doublet, triplet, or doublet of doublets patterns depending on their neighboring protons, with typical coupling constants (J) for ortho, meta, and para relationships. libretexts.org

Predicted ¹H NMR Data for 2-Methyl-8-quinolinyl 2-methylbenzoate

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H3/H4/H5/H6/H7 | 7.2 - 8.2 | m | - |

| Quinoline 2-CH₃ | ~2.7 | s | - |

| Benzoate H3'/H4'/H5'/H6' | 7.2 - 8.1 | m | - |

| Benzoate 2'-CH₃ | ~2.6 | s | - |

Note: The data presented are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift expected in the range of δ 165-170 ppm. rsc.org

Aromatic Carbons: The carbons of the quinoline and benzoate rings will appear in the δ 120-150 ppm region. Carbons attached to the electronegative nitrogen (C2, C8a) or the ester oxygen (C8) will be shifted downfield. The quaternary carbons (C2, C8, C8a, C1', C2') will typically show signals of lower intensity.

Methyl Carbons: The two methyl carbons (from the quinoline and benzoate moieties) are expected to have chemical shifts in the upfield region, around δ 20-25 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 168 |

| Aromatic/Quinoline Carbons | 120 - 155 |

| Quinoline 2-CH₃ | ~22 |

| Benzoate 2'-CH₃ | ~21 |

Note: The data presented are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the complete and unambiguous assignment of complex structures. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of protons within the quinoline and benzoate ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, a key HMBC correlation would be observed between the quinoline proton H7 and the ester carbonyl carbon, confirming the attachment of the benzoate group at the C8 position of the quinoline ring.

Solid-State NMR (ssNMR): In the solid state, molecular tumbling is restricted, leading to broad NMR signals. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. wikipedia.org ssNMR can provide valuable information on the molecular conformation and packing in the crystalline state, which may differ from the solution state. emory.eduwikipedia.org

Vibrational Spectroscopy (FT-IR, FT-Raman) Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules, providing characteristic signatures for different functional groups. researchgate.net

Identification and Assignment of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations characteristic of its constituent functional groups. uomustansiriyah.edu.iq

C=O Stretch: A strong, prominent absorption band corresponding to the ester carbonyl (C=O) stretching vibration is expected in the FT-IR spectrum, typically in the range of 1720-1740 cm⁻¹. vscht.cz

C-O Stretch: The ester C-O stretching vibrations are expected to produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. mdpi.com

Aromatic C=C and C-H Stretches: The stretching vibrations of the C=C bonds within the aromatic quinoline and benzoate rings will appear in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretches: The C-H stretching vibrations of the two methyl groups are expected to appear just below 3000 cm⁻¹, typically around 2950-2980 cm⁻¹.

Quinoline Ring Vibrations: The characteristic ring breathing and bending vibrations of the quinoline skeleton would be present in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1000 - 1300 | Strong |

Note: The data presented are predicted values based on general spectroscopic principles and data from analogous compounds.

Conformational Analysis via Vibrational Signatures

The molecule possesses rotational freedom around the C8-O and O-C(O) single bonds of the ester linkage. This can lead to the existence of different conformers (rotational isomers) in solution or in the solid state. Vibrational spectroscopy can be a sensitive probe for conformational changes. scilit.com Subtle shifts in the frequencies and intensities of certain vibrational modes, particularly those involving the ester group and the adjacent aromatic rings, can indicate the presence of different conformers. For example, the exact position of the C=O stretching band can be influenced by the molecule's conformation. Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different stable conformers and aid in the interpretation of the experimental data. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy Studies

The UV-Vis absorption and fluorescence properties of this compound are governed by the electronic structure of its constituent aromatic systems: the quinoline and methylbenzoate rings.

The chromophore of this compound is composed of the quinoline and 2-methylbenzoate ring systems. The UV-Vis absorption spectrum of quinoline derivatives is typically characterized by distinct electronic transitions. Intense absorption bands, generally observed in the 230-320 nm range, are assigned to π → π* transitions within the aromatic rings. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals and are characterized by high molar absorption coefficients.

Additionally, transitions designated as n → π* may be observed, often appearing as a shoulder on the main absorption bands at longer wavelengths (around 320-450 nm). These transitions, which involve the excitation of a non-bonding electron (from the nitrogen atom in the quinoline ring or oxygen atoms in the ester group) to an antibonding π* orbital, are typically of lower intensity. The solvent environment can influence the position of these bands; polar solvents may cause a red shift (bathochromic shift) in the π → π* transitions. For instance, studies on related quinoline derivatives show a shift to longer wavelengths in polar solvents like acetonitrile and ethanol.

Table 1: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| π → π* | 230 - 320 | High intensity, sensitive to solvent polarity |

Quinoline and its derivatives are known to be fluorescent molecules. Following absorption of UV radiation, the excited molecule can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence emission of 8-hydroxyquinoline (B1678124) derivatives has been studied extensively, showing that emission properties are highly dependent on the solvent and molecular structure. semanticscholar.org

The fluorescence of this compound is expected to originate from the excited singlet state of the quinoline moiety. The emission spectrum is typically a mirror image of the longest-wavelength absorption band. For related quinoline derivatives, emission bands are often observed around 400 nm in polar solvents. semanticscholar.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the solvent. In some 8-hydroxyquinoline derivatives, a high quantum yield is observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). semanticscholar.org The presence of different molecular species or complexes in equilibrium, influenced by solvent interactions, can sometimes lead to dual fluorescence. semanticscholar.org

Table 2: Expected Photophysical Properties of this compound

| Property | Expected Observation | Influencing Factors |

|---|---|---|

| Fluorescence Emission Maximum | ~400 nm | Solvent polarity, molecular structure |

| Stokes Shift | Moderate to large | Vibrational relaxation in the excited state |

| Quantum Yield | Variable | Solvent, temperature, presence of quenchers |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₈H₁₅NO₂. The calculated exact mass can be compared to the experimentally measured value with a very low margin of error (typically <5 ppm), which serves to validate the elemental composition of the molecule.

Table 3: Molecular Formula and Exact Mass of this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|

In electron ionization mass spectrometry (EI-MS), the molecular ion (M•+) is formed, which then undergoes fragmentation into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways based on the principles of mass spectrometry, including cleavage of the ester bond. chemguide.co.uklibretexts.org

The ester linkage is a common site for fragmentation. Two primary cleavage patterns are anticipated:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl group and the quinoline oxygen can lead to the formation of a stable 2-methylbenzoyl cation (acylium ion). This would result in a fragment with an m/z corresponding to [CH₃C₆H₄CO]⁺.

Quinolinyl Cation Formation: Cleavage of the O-C bond of the ester can produce the 2-methyl-8-quinolinyl cation radical, [C₁₀H₈N]•+, and a neutral 2-methylbenzoic acid radical.

Further fragmentation of the quinoline ring itself can occur, often involving the loss of small molecules like HCN. youtube.com The stability of the resulting carbocations and acylium ions plays a significant role in determining the relative abundance of the fragment peaks in the mass spectrum. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Proposed Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]•+ | [C₁₈H₁₅NO₂]•+ | 277 | Molecular Ion |

| [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ | 119 | Cleavage of ester C-O bond |

| [C₁₀H₈N]⁺ | [C₁₀H₈N]⁺ | 142 | Cleavage of ester O-C bond |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related quinoline-benzoate derivatives allows for a detailed prediction of its molecular and supramolecular features.

The molecule likely adopts a relatively rigid, near-planar conformation, with the ester linkage influencing the relative orientation of the quinoline and benzoate ring systems. In analogous structures, the dihedral angle between the quinoline and benzene (B151609) rings can vary, but conjugation is often maintained across the ester bridge. nih.gov

In the crystal lattice, non-covalent interactions are expected to play a crucial role in defining the supramolecular architecture. Key interactions observed in similar quinoline derivatives include:

π-π Stacking: The planar aromatic rings of the quinoline and benzoate moieties can stack on top of each other in a face-to-face or offset arrangement. These interactions are a significant driving force in the packing of aromatic molecules. In some quinoline structures, centroid-centroid distances between adjacent rings are observed to be around 3.76 Å. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the aromatic rings.

C-H···O Interactions: The hydrogen atoms of the methyl groups or aromatic rings can form weak hydrogen bonds with the oxygen atoms of the ester group.

These weak interactions collectively direct the assembly of molecules into higher-order structures, such as one-dimensional chains or two-dimensional layers, ultimately forming a three-dimensional supramolecular network.

Determination of Molecular Conformation, Bond Parameters, and Dihedral Angles

The molecular conformation of this compound is largely defined by the spatial relationship between the quinoline and benzoate ring systems. While specific crystallographic data for this exact compound is not publicly available, analysis of analogous structures provides a strong basis for understanding its likely conformation.

The bond lengths and angles within the quinoline and benzoate moieties are expected to be consistent with standard values for sp²-hybridized carbon and nitrogen atoms in aromatic systems. However, minor distortions can be anticipated due to steric hindrance between the methyl group on the quinoline ring and the ester linkage. In a related analogue, 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate, the quinoline ring system is nearly planar, with a maximum deviation of only 0.007 (2) Å for the C5 atom nih.gov. A similar planarity is expected for the quinoline and benzoate rings of this compound.

| Parameter | Expected Value/Range | Analogue Reference |

| Dihedral Angle (Quinoline-Benzene) | ~29° | methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate nih.gov |

| Planarity of Quinoline Ring | High (low deviation from planarity) | 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate nih.gov |

| Ester Group Conformation | Extended | 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions, π-π Stacking)

The crystal packing of this compound and its analogues is governed by a network of non-covalent interactions. While classical hydrogen bonding is absent in the title compound due to the lack of a hydrogen-bond donor, other weak interactions play a crucial role in stabilizing the crystal lattice.

C-H···π Interactions: These interactions, where a carbon-hydrogen bond acts as a weak acid and interacts with the electron cloud of an aromatic ring, are significant in the packing of related structures. In the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, C-H···π interactions are observed to link molecular dimers into sheets nih.gov. Similarly, in 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate, C-H···π interactions further influence the molecular packing nih.gov. It is highly probable that the crystal structure of this compound also features such interactions, with the C-H bonds of the methyl groups and the aromatic rings acting as donors and the quinoline and benzoate rings acting as acceptors.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving a C-H donor and an oxygen acceptor can also contribute to the crystal packing. In the crystal of 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate, C-H···O hydrogen bonds link the molecules into chains running along the b-axis nih.gov. The ester carbonyl oxygen in this compound is a potential acceptor for such interactions with C-H bonds from neighboring molecules.

| Interaction Type | Donor | Acceptor | Analogue Evidence |

| C-H···π | Aromatic/Methyl C-H | Quinoline/Benzene π-system | methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate nih.gov, 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate nih.gov |

| π-π Stacking | Quinoline/Benzene Ring | Quinoline/Benzene Ring | (2-chloroquinolin-3-yl)methyl ethers nih.gov |

| C-H···O | Aromatic/Methyl C-H | Ester Carbonyl Oxygen | 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate nih.gov |

Crystal Packing and Lattice Dynamics

For instance, in methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, inversion dimers formed through O-H···O hydrogen bonds are further linked by C-H···O and C-H···π interactions to form sheets parallel to the (10-1) plane nih.gov. While the title compound cannot form such strong hydrogen-bonded dimers, the weaker C-H···π and π-π stacking interactions are expected to guide a similar assembly into well-defined supramolecular architectures. The ortho-substitution on the benzoate ring in this compound is also known to influence intermolecular packing arrangements, potentially leading to a more complex packing motif compared to its para-substituted isomers .

The dynamics of the crystal lattice, including vibrational modes and thermal motion, will be influenced by the strength and directionality of these non-covalent interactions. The relatively weak nature of C-H···π and π-π stacking interactions suggests that the lattice may exhibit some degree of flexibility and be susceptible to temperature-induced phase transitions.

Computational Chemistry and Theoretical Investigations of 2 Methyl 8 Quinolinyl 2 Methylbenzoate

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to predicting the molecular properties of 2-Methyl-8-quinolinyl 2-methylbenzoate (B1238997) from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For molecules similar to the quinoline (B57606) and benzoate (B1203000) moieties, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable geometric parameters that are in good agreement with experimental data where available. researchgate.net

Table 1: Representative Basis Sets Used in DFT Calculations for Related Compounds

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. | Initial geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse and polarization functions on both heavy atoms and hydrogens. | Provides higher accuracy for energies, geometries, and properties, especially for systems with potential hydrogen bonding or anions. researchgate.net |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-accuracy calculations, often used for benchmarking. researchgate.net |

This table is interactive. You can sort and filter the data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. mdpi.com For quinoline derivatives, the HOMO-LUMO gap is typically in the range of 4-5 eV. researchgate.netnih.gov The analysis of 2-Methyl-8-quinolinyl 2-methylbenzoate would involve calculating the energies of these orbitals to predict its reactivity and electronic transition properties.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Structurally Similar Quinoline Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | -5.65 | -1.12 | 4.53 researchgate.net |

| 8-Aminoquinoline Derivative (LNAPH) | -5.94 | -2.12 | 3.82 nih.gov |

This table is interactive. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) localized around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the benzoate group, identifying them as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic rings. nih.gov This analysis provides a clear, visual prediction of the molecule's reactivity patterns. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable data for the identification and structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculated shifts, when compared to experimental data, can confirm a proposed structure or help in the assignment of complex spectra.

For the 2-methylbenzoate portion of the molecule, the chemical shifts can be estimated based on calculations performed on similar structures. The protons of the methyl groups would have distinct shifts, as would the aromatic protons on both the quinoline and benzoate rings. The carbonyl carbon of the ester group is expected to have a characteristic ¹³C chemical shift in the range of 165-170 ppm. cdnsciencepub.comrsc.org Deviations between calculated and experimental values are expected, but the trends and relative shifts are often accurately predicted. cdnsciencepub.com

Table 3: Representative Experimental ¹³C NMR Chemical Shifts (ppm) for Methyl 2-methylbenzoate in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 167.9 |

| C1 (ipso to COOCH₃) | 139.9 |

| C2 (ipso to CH₃) | 131.8 |

| C3 | 130.8 |

| C4 | 129.5 |

| C5 | 125.5 |

| C6 | 129.5 |

| O-CH₃ | 51.5 |

Data sourced from spectral databases for the 2-methylbenzoate moiety and serves as an estimation for the target compound. spectrabase.com

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. The simulated spectrum for this compound would show characteristic vibrational modes for both the quinoline and benzoate fragments.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 researchgate.net |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| C=O (Ester) | Stretching | 1715 - 1730 researchgate.net |

| Aromatic C=C | Ring Stretching | 1450 - 1610 researchgate.net |

This table presents typical frequency ranges based on computational studies of methyl benzoate and quinoline derivatives and is interactive.

Theoretical UV-Vis Spectra and Electronic Excitation Analysis

The analysis of the ultraviolet-visible (UV-Vis) spectrum of a molecule through computational methods, typically Time-Dependent Density Functional Theory (TD-DFT), provides insight into its electronic transitions. This method calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the transitions between molecular orbitals.

For a molecule like this compound, a theoretical spectrum would likely reveal transitions characteristic of the quinoline and benzoate chromophores. Key transitions, such as π→π* and n→π*, would be identified by analyzing the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to the main electronic excitations scispace.comresearchgate.net. The solvent effect, often modeled using methods like the Polarizable Continuum Model (PCM), can cause shifts in the absorption bands mdpi.com. Without specific studies, the exact wavelengths and assignments for this compound remain undetermined.

Table 1: Hypothetical TD-DFT Data for Electronic Transitions (Note: This table is illustrative of the expected data format; the values are not based on actual calculations for this compound.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

|---|---|---|---|---|

| 3.95 | 314 | 0.25 | HOMO -> LUMO | π -> π* |

| 4.52 | 274 | 0.18 | HOMO-1 -> LUMO | π -> π* |

Reactivity and Mechanistic Predictions through Theoretical Descriptors

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity indices, such as Fukui functions, would further pinpoint the most reactive sites within the this compound molecule, identifying specific atoms susceptible to nucleophilic or electrophilic attack.

Table 2: Representative Global Reactivity Descriptors (Note: This table is illustrative; values are not from specific calculations on the target compound.)

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -6.2 |

| ELUMO | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Hardness (η) | ΔE / 2 | 2.2 |

| Softness (S) | 1 / η | 0.45 |

Transition state (TS) analysis is a computational tool used to map out the energy profile of a chemical reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, providing insight into the reaction's feasibility and kinetics mdpi.com. For this compound, this analysis could be applied to study its synthesis, hydrolysis, or other potential reactions. This involves identifying the structures of reactants, products, and the transition state connecting them, followed by frequency calculations to confirm the nature of these stationary points.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis helps to identify the most stable three-dimensional arrangements (conformers) of a molecule. A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the energy barriers to rotation around key single bonds, such as the C-O bond of the ester group in this compound uni-muenchen.deresearchgate.netmdpi.commdpi.com. The resulting energy profile shows the relative energies of different conformers (e.g., syn and anti) and the transition states that separate them.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the compound's dynamic behavior. An MD simulation would reveal how this compound behaves in a specific environment (e.g., in a solvent) at a given temperature. By analyzing the simulation trajectory, one can understand the flexibility of the molecule, identify the most populated conformations (the conformational ensemble), and study intramolecular interactions and how they change over time.

Coordination Chemistry of 2 Methyl 8 Quinolinyl 2 Methylbenzoate As a Ligand

Chelation Behavior and Ligand Design Principles

The design of 2-methyl-8-quinolinyl 2-methylbenzoate (B1238997) as a ligand is predicated on the robust chelating properties of the 8-quinolinol moiety, which has been extensively studied for its ability to form stable complexes with a wide array of metal ions.

The primary mode of coordination for 2-methyl-8-quinolinyl 2-methylbenzoate involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the ester group, arising from the foundational quinoline-8-ol structure. This N,O-chelation forms a stable five-membered ring with the metal center. The ester linkage, while potentially influencing the electronic properties of the oxygen donor, is not expected to alter this fundamental binding motif. In many instances, the coordination of the ester's carbonyl oxygen can lead to the formation of a bidentate chelate.

The 8-hydroxyquinoline (B1678124) (oxine) moiety is a classic bidentate chelating agent, coordinating to metal ions through the heterocyclic nitrogen atom and the phenolate (B1203915) oxygen atom. This chelation is a key feature in the medicinal applications of 8-hydroxyquinoline derivatives, as it is linked to their biological activities. The formation of stable metal complexes is a general characteristic of this class of compounds.

Substituents on the quinoline ring play a crucial role in determining the coordination affinity and selectivity of the ligand. The methyl group at the 2-position (the α-position to the nitrogen) introduces steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting metal complex and may affect the stability of the complex depending on the size of the metal ion. For instance, this steric demand can lead to distorted coordination geometries. rsc.org

The 2-methylbenzoate group at the 8-position primarily influences the electronic properties of the oxygen donor atom. The ester group is generally considered to be electron-withdrawing, which can modulate the Lewis basicity of the coordinating oxygen atom. The interplay between the steric effects of the 2-methyl group and the electronic effects of the 2-methylbenzoate group can be leveraged to fine-tune the ligand's affinity for specific metal ions. The position of substituents on the quinoline ring has been shown to have a strong influence on the donor properties of the ligand. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their stoichiometry, geometry, and the nature of the metal-ligand bonding.

The stoichiometry of the metal complexes formed with this compound is typically influenced by the charge and coordination preferences of the metal ion. For divalent metal ions (M²⁺) such as Sn(II), Zn(II), Cu(II), Ni(II), Co(II), and Mn(II), it is common to observe the formation of complexes with a 1:2 metal-to-ligand ratio, resulting in neutral complexes of the general formula [M(L)₂], where L represents the deprotonated ligand.

The geometry of these complexes can vary significantly:

Sn(II): Tin(II) complexes with related ligands often exhibit distorted geometries due to the presence of a stereochemically active lone pair of electrons. rsc.orgacs.org The coordination environment can range from trigonal pyramidal to see-saw.

Zn(II): Zinc(II) complexes, with a d¹⁰ electronic configuration, typically favor a tetrahedral or, less commonly, an octahedral geometry. For instance, a Zn(II) complex with 2-methyl-8-quinolinol was synthesized and characterized, confirming its structure through X-ray diffraction. ijcce.ac.ir

Cu(II): Copper(II) complexes with quinoline-based ligands often adopt a distorted square planar or square pyramidal geometry. rsc.orgfigshare.comtandfonline.com Dimeric structures with bridging ligands are also known. acs.org

Ni(II): Nickel(II) complexes can exhibit various geometries, including square planar (for low-spin d⁸) and octahedral (for high-spin d⁸). nih.govresearchgate.net The specific geometry is sensitive to the ligand field strength and steric factors.

Co(II): Cobalt(II) (d⁷) complexes are commonly found in either tetrahedral or octahedral geometries, which are often distinguishable by their electronic spectra and magnetic properties. researchgate.netmarquette.edursc.orgneliti.comnih.gov

Mn(II): Manganese(II) (d⁵, high-spin) complexes typically prefer octahedral or distorted octahedral geometries. acs.orgitb.ac.idnih.gov

| Metal Ion | Expected Stoichiometry (M:L) | Common Geometries |

| Sn(II) | 1:2 | Distorted Trigonal Pyramidal, See-saw |

| Zn(II) | 1:2 | Tetrahedral, Octahedral |

| Cu(II) | 1:2 | Distorted Square Planar, Square Pyramidal |

| Ni(II) | 1:2 | Square Planar, Octahedral |

| Co(II) | 1:2 | Tetrahedral, Octahedral |

| Mn(II) | 1:2 | Octahedral, Distorted Octahedral |

Spectroscopic methods are invaluable for confirming the coordination of this compound to a metal ion.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the ligand are expected. The C=N stretching vibration of the quinoline ring and the C=O stretching vibration of the ester group are particularly sensitive to coordination. A shift in these bands to lower or higher wavenumbers can provide evidence of metal-ligand bond formation. For example, in metal complexes of 8-hydroxyquinoline, the C=N band is often observed to shift, and a new band corresponding to the M-N bond appears. scirp.org Similarly, changes in the bands associated with the ester's carbonyl group would indicate its involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes are expected to differ significantly from that of the free ligand. The spectra of the complexes will show ligand-based π-π* transitions as well as charge-transfer (ligand-to-metal or metal-to-ligand) and d-d transitions (for transition metals). The d-d transitions are often weak and appear in the visible region, providing information about the geometry of the complex. For instance, the UV-Vis spectra of Co(II) and Ni(II) complexes of 8-hydroxyquinoline show absorption maxima that are indicative of their coordination environment. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons on the quinoline and benzoate (B1203000) rings will be affected by coordination to the metal center. Changes in the chemical shifts of the protons ortho to the coordinating nitrogen and oxygen atoms are particularly diagnostic of complex formation.

| Spectroscopic Technique | Expected Observations Upon Complexation |

| IR Spectroscopy | Shift in C=N stretching frequency of the quinoline ring. Shift in C=O stretching frequency of the ester group. Appearance of new bands corresponding to M-N and M-O bonds. |

| UV-Vis Spectroscopy | Bathochromic or hypsochromic shifts of ligand-based π-π* transitions. Appearance of new charge-transfer bands. Appearance of weak d-d transition bands for transition metal complexes, indicative of geometry. |

| NMR Spectroscopy (for diamagnetic complexes) | Changes in the chemical shifts of the aromatic protons of the quinoline and benzoate moieties, particularly those adjacent to the coordinating atoms. |

Exploration of Chemical Functionality in Advanced Materials and Catalysis

Photofunctional Materials (Purely Mechanistic Studies of Light Interaction)

Luminescence and Emission Properties for Fundamental Understanding

The luminescence of 2-Methyl-8-quinolinyl 2-methylbenzoate (B1238997) is predicted to be primarily dictated by the 8-quinolinol core, which is known for its fluorescent properties. scispace.com 8-hydroxyquinoline (B1678124) (8-HQ) itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. scispace.com However, upon chelation with metal ions or, in this case, esterification of the hydroxyl group, this proton transfer is blocked, which can lead to a significant enhancement of fluorescence emission. scispace.com

The emission properties are expected to be influenced by the electronic nature of the substituents. The methyl group at the 2-position of the quinoline (B57606) ring is an electron-donating group, which can affect the energy levels of the quinoline core. Generally, electron-donating groups on the quinoline skeleton can lead to a red-shift in the emission spectrum. scispace.com The 2-methylbenzoate group, attached to the quinolinyl oxygen, will also play a crucial role. The electronic interplay between the benzoate (B1203000) ring and the quinoline system through the ester linkage will modulate the photophysical properties.

The fluorescence of 8-hydroxyquinoline derivatives is also known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. walisongo.ac.id In various solvents, 8-HQ can exhibit dual fluorescence in the 330-410 nm region. niscpr.res.in It is plausible that 2-Methyl-8-quinolinyl 2-methylbenzoate would also display solvatochromic behavior, with shifts in its emission maxima depending on the polarity of the solvent.

For comparative purposes, the photophysical data of the parent compound, 8-hydroxyquinoline, in different solvents are presented below.

| Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Maxima (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Cyclohexane | 312 | 2400 | 350 | 0.012 |

| Dioxane | 315 | 2500 | 355 | 0.015 |

| Acetonitrile | 310 | 2300 | 350 | 0.010 |

| Ethanol | 315 | 2600 | 410 | 0.020 |

| Ethylene Glycol | 318 | 2700 | 410 | 0.025 |

Charge Transfer Characteristics in Solid State or Solution

The structure of this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. The quinoline ring system can act as an electron acceptor, while the benzoate moiety could serve as an electron donor, or vice versa, depending on the specific electronic landscape of the excited state. The spatial arrangement of these two aromatic systems, connected by the ester linkage, will be a determining factor in the efficiency of any charge transfer process.

Studies on related donor-acceptor systems incorporating quinoline have shown that the degree of charge transfer can be tuned by modifying substituents on either the donor or acceptor unit. chemrxiv.org The methyl groups on both the quinoline and benzoate rings in this compound will have a subtle but discernible electronic influence, likely enhancing the electron-donating character of the rings they are attached to.

In the solid state, the molecular packing will be critical. π-π stacking interactions between the aromatic rings of adjacent molecules could facilitate intermolecular charge transfer, potentially leading to the formation of excimers or exciplexes with distinct emission properties compared to the isolated molecule in solution. The formation of charge-transfer complexes is a known phenomenon for quinoline derivatives when interacting with suitable electron acceptor molecules. mdpi.com

The investigation of phenoxazine-quinoline conjugates has demonstrated that the formation of charge transfer states can lead to room-temperature phosphorescence. nih.govnih.gov This is achieved through efficient intersystem crossing from the singlet charge transfer state (¹CT) to the triplet charge transfer state (³CT). nih.govnih.gov While phenoxazine is a stronger electron donor than methylbenzoate, it is conceivable that this compound could exhibit interesting triplet state properties, especially in aggregated forms or in the solid state.

Structure-Property Relationships in Non-Clinical Material Science Contexts

Key Structural Features and Their Potential Impact:

Quinoline Core: The rigid, planar quinoline ring system is a common feature in organic electronic materials. It provides thermal stability and can facilitate π-π stacking, which is important for charge transport in organic semiconductors. The nitrogen atom in the quinoline ring also provides a site for coordination with metal ions, a property extensively used in the design of organic light-emitting diodes (OLEDs). scispace.com

Methyl Substituents: The methyl groups at the 2-position of the quinoline and the 2-position of the benzoate ring introduce steric hindrance. This can disrupt close packing of the molecules, potentially leading to increased solubility but possibly hindering efficient intermolecular charge transport. The steric bulk can also influence the relative orientation of the quinoline and benzoate rings, thereby affecting the extent of intramolecular electronic communication.

In the context of materials science, derivatives of 8-hydroxyquinoline are widely explored for their applications in luminescent materials. For instance, complexes of 8-hydroxyquinoline derivatives with Europium(III) have been shown to be promising red-emitting materials. nih.gov The introduction of electron-donating groups, such as methoxy, on the ligand was found to enhance the luminescence intensity of the corresponding complexes. nih.gov This highlights the principle that modification of the ligand structure, in this case, the quinoline part, directly tunes the photophysical properties of the resulting material.

The data below for related quinoline-based compounds illustrates how structural modifications can influence material properties.

| Compound | Key Structural Feature | Observed Property/Application | Reference |

|---|---|---|---|

| Eu(III) complexes of 2-methyl-8-hydroxyquinoline derivatives | Coordination of Eu(III) to substituted 8-hydroxyquinoline | Luminescent materials with tunable emission | nih.gov |

| Phenoxazine-Quinoline Conjugates | Donor-acceptor architecture | Room-temperature phosphorescence | nih.govnih.gov |

| Quinolinequinones with ester groups | Presence of ester functionality | Impact on biological activity profiles | mdpi.com |

| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate | Extended conjugation via a vinyl linker | Component for luminescent metal complexes | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-8-quinolinyl 2-methylbenzoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via esterification between 8-hydroxy-2-methylquinoline and 2-methylbenzoyl chloride. Key considerations include:

-

Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance acylation efficiency, as demonstrated in analogous quinoline ester syntheses .

-

Solvent Optimization : Toluene or dichloromethane under reflux improves solubility and minimizes side reactions .

-

Yield Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography. Typical yields range from 60–75% .

Synthetic Parameters Conditions Catalyst DMAP (10 mol%) Solvent Toluene, 110°C Reaction Time 12–24 hours Purification Column chromatography (SiO₂)

Q. How can HPLC be utilized to assess the purity of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm is recommended:

- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), starting at 50:50 and ramping to 90:10 over 20 minutes .

- Validation : Ensure linearity (R² > 0.99) across 1–100 µg/mL and limit of detection (LOD) < 0.5 µg/mL. Peak symmetry (tailing factor < 2) confirms column efficiency .

Advanced Research Questions

Q. How do steric and electronic effects influence the hydrolytic stability of this compound under alkaline conditions?

- Methodological Answer : The ester’s stability is governed by:

- Steric Hindrance : The 2-methyl group on the quinoline ring impedes nucleophilic attack, as shown in analogous methyl-substituted benzoates .

- Electronic Effects : Electron-withdrawing substituents on the benzoyl moiety accelerate hydrolysis. Conduct kinetic studies (pH 8–12, 25–50°C) using UV-Vis spectroscopy to track absorbance changes at 275 nm .

- Data Interpretation : Fit degradation data to first-order kinetics; calculate activation energy (Ea) via Arrhenius plots to compare stability across analogs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR and X-ray crystallography data often arise from dynamic conformational changes:

-

X-ray Crystallography : Resolve absolute configuration and confirm substituent positions, as demonstrated for related quinazolinyl benzoates (e.g., C–H···O hydrogen bonding at 2.8–3.1 Å distances) .

-

Dynamic NMR : Use variable-temperature ¹H NMR (e.g., 298–343 K) to detect rotational barriers in the ester linkage. Signal coalescence at elevated temperatures indicates conformational flexibility .

Key Analytical Techniques Purpose X-ray Crystallography Absolute stereochemistry VT-NMR Conformational dynamics HRMS Molecular ion confirmation

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The quinoline moiety may coordinate with heme iron, as seen in 8-hydroxyquinoline derivatives .

- QSAR Analysis : Correlate logP (calculated ~3.2) with membrane permeability and IC₅₀ values from cytotoxicity assays (e.g., MTT on HepG2 cells) .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to validate experimental observations?

- Methodological Answer :

- Solubility Testing : Use shake-flask method (24 hours equilibration) in solvents like DMSO, ethanol, and hexane. Centrifuge (10,000 rpm, 10 min) and quantify supernatant via HPLC .

- Theoretical Validation : Compare with Hansen solubility parameters (δD, δP, δH) calculated via molecular dynamics (e.g., COSMO-RS). Discrepancies may arise from polymorphic forms or impurities .

Experimental Design Tables

| Stability Study Design | Parameters |

|---|---|

| Temperature Range | 25°C, 40°C, 60°C |

| pH Conditions | 7.4 (physiological), 10.0 (alkaline) |

| Sampling Intervals | 0, 7, 14, 21 days |

| Analytical Method | HPLC-UV (peak area normalization) |

| Biological Activity Screening | Assays |

|---|---|

| Cytotoxicity | MTT assay (IC₅₀) |

| Antimicrobial Activity | MIC against E. coli and S. aureus |

| Enzyme Inhibition | CYP3A4 fluorometric assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.